![molecular formula C7H4ClN3O2 B1427297 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-97-9](/img/structure/B1427297.png)
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
概要
説明
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3. For instance, compound 4h exhibited potent FGFR inhibitory activity . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a related compound was reported to be a yellow solid with a melting point of 287–288 °C .科学的研究の応用
1. Synthesis of Substituted Derivatives
- 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various substituted derivatives. For instance, it facilitates the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement, demonstrating its utility in complex organic synthesis processes (Figueroa‐Pérez et al., 2006).
2. Molecular Structure Analysis
- Studies on the molecular structure of related compounds, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, provide insights into the structural parameters of similar molecules. This information is crucial for understanding the physical and chemical properties of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives (Chiang & Song, 1983).
3. Charge Density Distribution and Electronic Structure
- The charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been investigated using high-resolution X-ray diffraction. This research helps in understanding the bonding scheme within the molecule and the nature of intermolecular hydrogen bonds, which are essential for predicting the reactivity and stability of the compound (Hazra et al., 2012).
4. Synthesis of Heterocycles
- 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is also instrumental in the synthesis of various heterocycles. It serves as a starting material or intermediate in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic synthesis (Herbert & Wibberley, 1969).
5. Nitrogen-Embedded Semiconducting Materials
- The compound and its derivatives play a role in the development of nitrogen-embedded small-molecule semiconducting materials. These materials have applications in electronics, and their synthesis and properties are influenced by the presence of chlorine atoms (Zhou et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFUUJSVPQZPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729393 | |
| Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1245645-97-9 | |
| Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

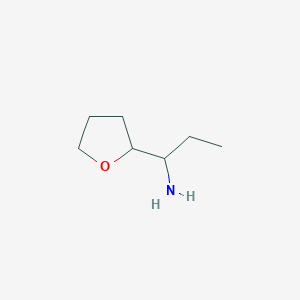
![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

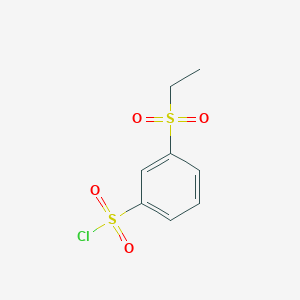
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
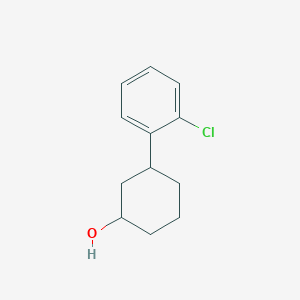


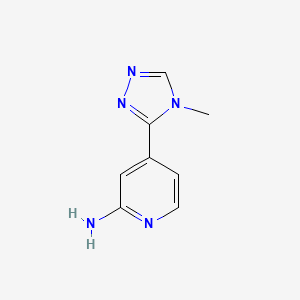
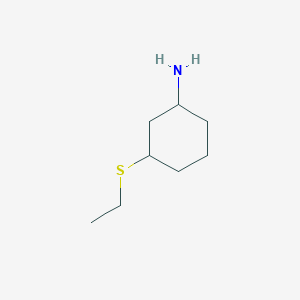
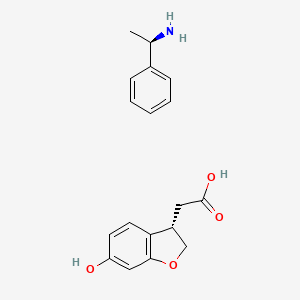

![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)